2-(2-Carboxyacetamido)benzoic acid
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound is characterized by a benzene ring substituted at the ortho position with both a carboxylic acid group and a carboxyacetamido group. The compound's structural complexity arises from the presence of multiple functional groups capable of forming extensive hydrogen bonding networks. The molecule can be represented by the Simplified Molecular Input Line Entry System string C1=CC=C(C(=C1)C(=O)O)NC(=O)CC(=O)O, which clearly delineates the connectivity between the aromatic ring, the carboxylic acid substituent, and the carboxyacetamido side chain.
The International Union of Pure and Applied Chemistry name for this compound is 2-[(2-carboxyacetyl)amino]benzoic acid, reflecting the systematic nomenclature that identifies the carboxyacetyl group attached to the amino position of the benzoic acid core. The compound exists in crystalline form under standard conditions, and its molecular structure suggests potential for polymorphism due to the multiple hydrogen bond donor and acceptor sites. The carboxyacetamido substituent introduces additional conformational flexibility compared to simple benzoic acid derivatives, as the acetyl linker allows for rotation around single bonds while maintaining the overall structural integrity of the molecule.
Crystallographic studies of related benzoic acid derivatives have demonstrated that carboxylic acid groups typically form characteristic dimeric structures through intermolecular hydrogen bonding, following patterns observed in simple benzoic acid systems. The presence of the additional carboxylic acid group in the acetamido side chain suggests potential for more complex hydrogen bonding networks in the solid state. The ortho positioning of substituents on the benzene ring may lead to intramolecular interactions that influence the overall molecular conformation and crystal packing arrangement.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear Magnetic Resonance spectroscopic analysis of this compound provides detailed information about the molecular structure and electronic environment of individual atoms. Proton Nuclear Magnetic Resonance data obtained in deuterated dimethyl sulfoxide reveals characteristic signals that confirm the proposed structure. The spectrum shows distinctive peaks corresponding to the aromatic protons of the benzene ring, the amide proton, and the methylene protons of the acetyl linker. The chemical shifts and coupling patterns observed in the spectrum are consistent with the expected electronic environment for each proton in the molecule.
The aromatic region of the Proton Nuclear Magnetic Resonance spectrum typically displays complex multipicity patterns resulting from the substitution pattern on the benzene ring. The carboxylic acid protons appear as broad signals due to rapid exchange with the solvent system, while the amide proton shows characteristic downfield chemical shift due to the electron-withdrawing nature of the carbonyl group. The methylene protons of the carboxyacetyl group appear as a singlet, reflecting the symmetry of the CH2 environment adjacent to the carboxylic acid functionality.
Infrared spectroscopic analysis of carboxylic acid-containing compounds reveals characteristic absorption bands that provide structural confirmation. Based on established patterns for benzoic acid derivatives, the compound would be expected to show broad absorption in the 3500-2000 wavenumber region corresponding to the hydroxyl stretch of carboxylic acid groups. The carbonyl stretching frequencies would appear in the characteristic region around 1680-1710 wavenumbers, with the exact position influenced by the electronic environment and potential hydrogen bonding interactions. The presence of multiple carbonyl groups in the molecule would result in multiple absorption bands in this region, corresponding to the carboxylic acid carbonyls and the amide carbonyl functionality.
Ultraviolet-Visible spectroscopic properties of benzoic acid derivatives are primarily determined by the aromatic chromophore and any extended conjugation present in the molecule. The absorption spectrum would be expected to show characteristic bands corresponding to the benzoic acid chromophore, with potential modifications due to the electron-donating or electron-withdrawing effects of the substituents. The carboxyacetamido group may influence the electronic transitions of the aromatic system, potentially shifting absorption maxima and altering extinction coefficients compared to unsubstituted benzoic acid.
Computational Modeling of Electronic Structure
Computational modeling approaches provide valuable insights into the electronic structure and molecular properties of this compound. Quantum chemical calculations can elucidate the distribution of electron density throughout the molecule, identify sites of particular chemical reactivity, and predict spectroscopic properties. The molecule's electronic structure is characterized by the interaction between the aromatic pi-electron system and the polar functional groups, creating regions of varying electron density that influence chemical behavior and intermolecular interactions.
The presence of multiple polar functional groups creates a complex electrostatic potential surface around the molecule, with regions of negative potential near the oxygen atoms of carboxylic acid and amide groups, and positive potential near the hydrogen atoms. This electrostatic distribution governs the molecule's ability to participate in hydrogen bonding and other intermolecular interactions. Computational analysis can predict the strength and directionality of these interactions, providing insight into solid-state packing arrangements and solution-phase behavior.
Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the molecule's chemical reactivity and spectroscopic properties. The aromatic ring system contributes significantly to both frontier orbitals, while the carboxylic acid and amide groups introduce additional electronic states that may participate in chemical reactions. The energy gap between frontier orbitals correlates with the observed Ultraviolet-Visible absorption characteristics and provides insight into the molecule's electronic excitation processes.
Computational prediction of Nuclear Magnetic Resonance chemical shifts can validate experimental observations and provide detailed assignment of spectroscopic signals. The electronic environment around each nucleus is influenced by local chemical bonding and longer-range through-space interactions, both of which can be accurately modeled using appropriate computational methods. These calculations help interpret complex multipicity patterns in the experimental spectra and confirm structural assignments.
Conformational Analysis and Tautomeric Forms
Conformational analysis of this compound reveals multiple stable molecular geometries arising from rotation around single bonds within the carboxyacetamido substituent. The flexibility of the acetyl linker allows for various orientations of the terminal carboxylic acid group relative to the benzoic acid core, creating conformational isomers with different intramolecular interaction patterns. The energy barriers between these conformations are typically low, allowing for rapid interconversion under normal conditions.
The molecule exhibits potential for tautomeric equilibria, particularly involving the carboxylic acid groups and the amide functionality. While carboxylic acids generally exist predominantly in their molecular form rather than zwitterionic structures, the presence of the neighboring amide group may influence the tautomeric balance through intramolecular hydrogen bonding or electronic effects. The amide group itself is generally stable in its neutral form, but under specific conditions, enol-imine tautomerism could occur, though this would be energetically unfavorable for most practical purposes.
Intramolecular hydrogen bonding represents an important factor in determining the preferred molecular conformation. The spatial arrangement of hydrogen bond donors and acceptors within the molecule may favor specific geometric arrangements that minimize intramolecular strain while maximizing stabilizing interactions. The ortho positioning of substituents on the benzene ring creates opportunities for hydrogen bonding between the carboxylic acid group and the amide oxygen or nitrogen atoms, potentially stabilizing certain conformational states.
Temperature-dependent conformational behavior may be observed in solution or solid-state studies, as thermal energy can overcome barriers to conformational interconversion. At elevated temperatures, the molecule would be expected to adopt a broader range of conformational states, while cooling may lead to preferential population of the most thermodynamically stable conformer. These conformational preferences influence the molecule's chemical reactivity, spectroscopic properties, and intermolecular interaction patterns in both solution and solid phases.
Properties
IUPAC Name |
2-[(2-carboxyacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c12-8(5-9(13)14)11-7-4-2-1-3-6(7)10(15)16/h1-4H,5H2,(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSSCYCDBASEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331455 | |
| Record name | 2-[(carboxyacetyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-(Malonylamino)benzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039495 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53947-84-5 | |
| Record name | 2-[(2-Carboxyacetyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53947-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-[(carboxyacetyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53947-84-5 | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-(Malonylamino)benzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039495 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
190 - 192 °C | |
| Record name | 2-(Malonylamino)benzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039495 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Carboxyacetamido)benzoic acid can be synthesized from 2,2-Dimethyl-1,3-dioxane-4,6-dione and anthranilic acid . The synthesis involves the following steps:
Preparation of the starting materials: 2,2-Dimethyl-1,3-dioxane-4,6-dione and anthranilic acid.
Reaction conditions: The reaction is typically carried out under reflux conditions with appropriate solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxyacetamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for the oxidation of aromatic compounds to carboxylic acids.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₉N₁O₅
- Molecular Weight : 223.18 g/mol
- IUPAC Name : 2-[(2-carboxyacetyl)amino]benzoic acid
This compound is characterized by its carboxylic acid and amide functional groups, which contribute to its biological activity.
Pharmacological Applications
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Anti-inflammatory and Analgesic Properties
- 2-(2-Carboxyacetamido)benzoic acid has been studied for its potential as an anti-inflammatory agent. Its structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs) suggest that it may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition could lead to reduced pain and inflammation, making it a candidate for further pharmacological studies in pain management .
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Antimicrobial Activity
- Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. Studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains . This makes them potential candidates for the development of new antimicrobial agents.
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Trypanocidal Activity
- The compound has also been evaluated for its trypanocidal activity, particularly as an inhibitor of the enzyme trans-sialidase, which is crucial for the survival of Trypanosoma parasites. This application is significant in the context of diseases such as Chagas disease, where effective treatment options are needed .
Analgesic Activity Study
A recent study investigated the analgesic effects of 5-acetamido-2-hydroxy benzoic acid derivatives, which share structural similarities with this compound. The findings revealed that these compounds exhibited superior analgesic activity compared to traditional NSAIDs, indicating their potential as more effective pain relief medications .
In Vitro Antimicrobial Evaluation
In vitro evaluations of various derivatives showed promising results against a panel of microbial strains. The compounds were synthesized and tested for their efficacy, leading to the identification of several candidates with significant antimicrobial activity .
Potential Applications in Drug Development
The diverse biological activities associated with this compound derivatives position them as valuable candidates for drug development. Their potential applications include:
- Development of new anti-inflammatory medications.
- Creation of novel antimicrobial agents.
- Exploration of trypanocidal therapies for parasitic infections.
Mechanism of Action
The mechanism of action of 2-(2-Carboxyacetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
a. 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
- Structure : Features an ethoxy ester group instead of a carboxylic acid on the acetamido side chain .
- Crystallography : Adopts a triclinic crystal system (space group P1) with planar geometry. Hydrogen bonds (O—H⋯O and C—H⋯O) form chains parallel to the [111] direction, enhancing crystal stability .
- Physicochemical Properties : The ester group reduces acidity compared to the carboxy analogue, likely increasing lipid solubility.
b. 2-(2-Oxo-2-arylacetamido)benzoic Acids (7a–d)
- Structure : Aryl groups (e.g., 4-tolyl in 7a) replace the carboxy group on the acetamido chain .
- Synthesis : Prepared via acid-catalyzed rearrangement of nitroaryl oxiranes, differing from the acetylation/hydrolysis routes used for 2-(2-carboxyacetamido)benzoic acid .
- Reactivity : The aryl substituents may enhance π-π stacking interactions, affecting solubility and crystallization.
c. 2-Benzoylbenzoic Acid Derivatives
- Structure : Benzoyl groups replace the carboxyacetamido moiety (e.g., 2-(4-methylbenzoyl)benzoic acid) .
- Biological Activity : These compounds exhibit lower ΔGbinding values for T1R3 receptors, suggesting stronger receptor interactions compared to simpler benzoic acids .
2.3. Crystallographic and Hydrogen Bonding Analysis
Key Observations :
- Ethoxy and benzoyl derivatives may exhibit better membrane permeability due to reduced polarity, making them candidates for prodrug strategies .
Biological Activity
2-(2-Carboxyacetamido)benzoic acid, also known as a benzoic acid derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H9NO5. The compound features a carboxylic acid group and an acetamido group, which contribute to its biological activity. Its structure can be represented as follows:
Biological Activities
Research indicates that this compound exhibits several notable biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Studies have reported its effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Effects : It may inhibit inflammatory pathways, contributing to reduced inflammation in tissues.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may induce apoptosis in cancer cell lines.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer progression and inflammation.
- Modulation of Cell Signaling Pathways : It may affect pathways related to cell survival and proliferation, particularly in cancer cells.
Table 1: Summary of Biological Activities
Table 2: Case Studies Overview
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant capacity of various benzoic acid derivatives, this compound demonstrated a high ability to scavenge DPPH radicals, indicating strong antioxidant potential. The study utilized spectrophotometric methods to quantify the scavenging activity.
Case Study 2: Cytotoxic Effects on Cancer Cells
A comprehensive evaluation was conducted on the cytotoxic effects of this compound against human cancer cell lines such as HeLa and MCF-7. The results indicated that the compound induced apoptosis at concentrations above 10 µM, with mechanisms involving caspase activation being implicated.
Q & A
Q. What are the established synthetic routes for 2-(2-Carboxyacetamido)benzoic acid, and how are intermediates purified?
Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling 2-aminobenzoic acid with carboxyacetic acid derivatives. For example, a similar compound, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, was synthesized via amidation using ethyl chlorooxoacetate, followed by hydrolysis under basic conditions (e.g., NaOH) to yield the carboxylic acid . Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Intermediate characterization via H NMR and FT-IR ensures reaction progress .
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer: X-ray crystallography is the gold standard. For structurally analogous compounds (e.g., 2-(2-Ethoxy-2-oxoacetamido)benzoic acid), triclinic crystal systems (space group ) were resolved using MoKα radiation ( Å). Hydrogen-bonding networks (O–H⋯O, C–H⋯O) stabilize the lattice, with data collected at 296 K and refined using SHELXL . Complementary techniques like FT-IR confirm functional groups (e.g., carbonyl stretches at ~1700 cm) .
Q. What analytical techniques are used to assess purity and stability?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection ( nm) and LC-MS (ESI+ mode) are standard for purity assessment. For stability studies, accelerated degradation under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH) followed by NMR or LC-MS monitors decomposition products. Thermal stability is evaluated via TGA-DSC, with decomposition temperatures >200°C typical for benzoic acid derivatives .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
Methodological Answer: Hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set calculate molecular orbitals, electrostatic potentials, and Fukui indices to identify nucleophilic/electrophilic sites. For example, Becke’s exact-exchange corrections improve thermochemical accuracy (average deviation ~2.4 kcal/mol for atomization energies) . Solvent effects (PCM model) and vibrational frequency analysis validate experimental IR data .
Q. What strategies resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?
Methodological Answer: Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs (e.g., , ). For 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, chains along the [111] direction arise from O–H⋯O bonds between carboxyl groups and C–H⋯O interactions. Discrepancies in bond lengths/angles are addressed via Hirshfeld surface analysis and topology (AIM) studies .
Q. How does substituent variation (e.g., Cl, OCH3_33) affect biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies compare derivatives like 2-[(4-chlorophenyl)acetamido]benzoic acid. In vitro assays (e.g., COX-2 inhibition) quantify IC values, while molecular docking (AutoDock Vina) predicts binding affinities to target proteins. Meta-substituted electron-withdrawing groups (Cl) often enhance activity by stabilizing ligand-receptor interactions .
Q. What experimental and computational methods validate tautomeric forms in solution?
Methodological Answer: H NMR titration (DMSO-d/DO) monitors chemical shifts of NH and COOH protons under varying pH. DFT calculations (B3LYP/6-311++G(d,p)) compare tautomer energies (e.g., keto-enol equilibrium). For related compounds, intramolecular H-bonding stabilizes the keto form, confirmed by NOESY correlations .
Data-Driven Research Questions
Q. How are crystallographic datasets (e.g., CCDC 2000864) leveraged for structural comparisons?
Methodological Answer: Databases like the Cambridge Structural Database (CSD) enable overlay analyses (Mercury software) to compare bond lengths, angles, and packing motifs. For example, the title compound’s triclinic cell parameters ( Å, ) align with analogs, while deviations >5% suggest steric or electronic effects .
Q. What statistical methods analyze discrepancies in spectroscopic data across studies?
Methodological Answer: Multivariate analysis (PCA or PLS) identifies outliers in FT-IR or NMR datasets. For instance, carbonyl peak wavenumbers ( cm) are normalized against solvent effects (DMSO vs. CDCl). Grubbs’ test detects anomalous H NMR integrations (e.g., impure samples) .
Q. How are reaction mechanisms (e.g., amidation) probed using kinetic isotope effects (KIE)?
Methodological Answer: Deuterium labeling (e.g., DO solvent) measures primary KIE () to confirm rate-determining steps. For carboxyacetamido formation, isotopic substitution at the NH group slows amidation, supporting a proton-transfer mechanism. Transition-state modeling (Gaussian) corroborates experimental KIEs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
